molecular formula C18H16N2O4S B2978948 methyl 2-(3-(2-oxobenzo[d]thiazol-3(2H)-yl)propanamido)benzoate CAS No. 862827-88-1

methyl 2-(3-(2-oxobenzo[d]thiazol-3(2H)-yl)propanamido)benzoate

Cat. No.: B2978948
CAS No.: 862827-88-1
M. Wt: 356.4
InChI Key: JXYNXMHROKMOTH-UHFFFAOYSA-N
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Description

Methyl 2-(3-(2-oxobenzo[d]thiazol-3(2H)-yl)propanamido)benzoate is a complex organic compound belonging to the benzothiazole family. This compound is of significant interest due to its diverse chemical and biological properties, making it a valuable entity in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(3-(2-oxobenzo[d]thiazol-3(2H)-yl)propanamido)benzoate typically involves multi-step reactions. The starting materials generally include a benzothiazole derivative and a benzoic acid ester. The reaction sequence often involves:

  • Condensation Reaction: : A key step where the benzothiazole derivative is condensed with an appropriate aldehyde to form the intermediate.

  • Amidation: : The intermediate undergoes amidation with a suitable amine to form the desired amide bond.

  • Esterification: : Finally, the resulting amide is esterified under acidic or basic conditions to produce the target compound.

Industrial Production Methods

In industrial settings, the preparation of this compound might be scaled up using continuous flow reactors to enhance efficiency and yield. Optimized reaction conditions, such as temperature, pressure, and catalysts, are crucial to ensure high purity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions, typically forming sulfoxides or sulfones.

  • Reduction: : Reduction of the carbonyl groups can yield alcohol derivatives.

  • Substitution: : The benzothiazole moiety can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

  • Oxidizing Agents: : KMnO4, H2O2.

  • Reducing Agents: : NaBH4, LiAlH4.

  • Substitution Reactions: : Nucleophiles like amines, electrophiles like acyl chlorides.

Major Products

  • Oxidation Products: : Sulfoxides and sulfones.

  • Reduction Products: : Alcohol derivatives.

  • Substitution Products: : Various substituted benzothiazoles and benzoates.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it useful in the development of new materials and catalysts.

Biology

The biological applications of methyl 2-(3-(2-oxobenzo[d]thiazol-3(2H)-yl)propanamido)benzoate include studies on enzyme inhibition and protein binding due to its interaction with biological macromolecules.

Medicine

In medicinal research, this compound has shown potential in drug discovery and development. Its ability to modulate biological pathways makes it a candidate for studying therapeutic targets.

Industry

Industrially, it can be used in the production of specialty chemicals and advanced materials due to its stability and reactivity.

Mechanism of Action

Molecular Targets and Pathways

Methyl 2-(3-(2-oxobenzo[d]thiazol-3(2H)-yl)propanamido)benzoate exerts its effects by interacting with specific enzymes and receptors. The benzothiazole moiety is known to inhibit certain enzymatic pathways, leading to altered cellular processes.

Comparison with Similar Compounds

Unique Features

Compared to other benzothiazole derivatives, methyl 2-(3-(2-oxobenzo[d]thiazol-3(2H)-yl)propanamido)benzoate stands out due to its dual functional groups (amide and ester), which confer enhanced reactivity and versatility.

Similar Compounds

  • Benzothiazole: : A simpler structure, less reactive due to lack of additional functional groups.

  • 2-Aminobenzothiazole: : Similar core structure but different functional groups affecting reactivity and applications.

  • Methyl benzoate: : Shares the ester functionality but lacks the benzothiazole core, making it less complex.

Conclusion

This compound is a multifaceted compound with extensive applications in various fields of scientific research. Its unique chemical properties and mechanisms of action make it a valuable tool in both academic and industrial settings.

Properties

IUPAC Name

methyl 2-[3-(2-oxo-1,3-benzothiazol-3-yl)propanoylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4S/c1-24-17(22)12-6-2-3-7-13(12)19-16(21)10-11-20-14-8-4-5-9-15(14)25-18(20)23/h2-9H,10-11H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXYNXMHROKMOTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)CCN2C3=CC=CC=C3SC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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